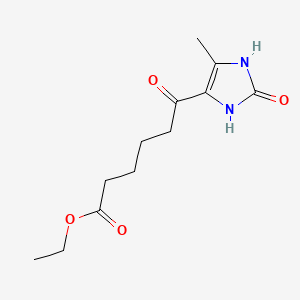

ethyl 6-(5-methyl-2-oxo-2,3-dihydro-1H-imidazol-4-yl)-6-oxohexanoate

Cat. No. B4686065

Key on ui cas rn:

39215-52-6

M. Wt: 254.28 g/mol

InChI Key: QKLTUZKTQSIWKO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04782165

Procedure details

A slurry of this crude intermediate [containing 10.6 g (0.108 mol) of 4-methyl-4-imidazolin-2-one by assay] in 51.8 g of sulfolane and 100 ml of chloroform was cooled to ice bath temperature in a 3-necked round bottom flask equipped with reflux condenser, nitrogen inlet, nitrogen outlet, mechanical stirrer and addition funnel and 71.8 g (0.540 mol) of AlCl3 added portionwise. After the addition was complete, the temperature of the bath was raised to 75° C. and 29.0 g (0.151 mol) of ethyl 5-ethoxycarbonylpentanoyl chloride added dropwise over a 60 minute period. On heating an additional 1.5 hours, tlc (silica gel, methanol/ethyl acetate 1:4, UV followed by phosphomolybdic acid visualization) suggested the complete consumption of starting material and the formation of the desired ketoester. The reaction mixture was then poured onto 500 ml of ice containing 16 g of sodium carbonate dissolved in 50 ml of water. The aqueous hydrolysis mixture was stirred rapidly while 400 ml of ethyl ether was added. After 15 minutes the precipitated solid was removed by filtration, washed with ether and dried overnight under vacuum to afford 30.0 g of tan solid shown to be 76% pure by hplc analysis (83% yield corrected for purity). The solid was recrystallized from 1:1 ethanol:water to yield 16.7 g of purified title product, homogeneous by hplc and tlc, m.p. 170°-172° C., identical in physical properties to the product of the preceding Example.

[Compound]

Name

crude intermediate

Quantity

10.6 g

Type

reactant

Reaction Step One

Name

ethyl 5-ethoxycarbonylpentanoyl chloride

Quantity

29 g

Type

reactant

Reaction Step Three

Name

methanol ethyl acetate

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Four

Name

phosphomolybdic acid

Quantity

0 (± 1) mol

Type

catalyst

Reaction Step Five

Name

Yield

83%

Identifiers

|

REACTION_CXSMILES

|

[CH3:1][C:2]1[NH:3][C:4](=[O:7])[NH:5][CH:6]=1.[Al+3].[Cl-].[Cl-].[Cl-].C([CH:14]([C:21]([O:23][CH2:24][CH3:25])=[O:22])[CH2:15][CH2:16][CH2:17][C:18](Cl)=[O:19])C.CO.C(OCC)(=O)C>S1(CCCC1)(=O)=O.C(Cl)(Cl)Cl.OP(O)=O.O[Mo](O)(=O)=O>[CH3:1][C:2]1[NH:3][C:4](=[O:7])[NH:5][C:6]=1[C:18](=[O:19])[CH2:17][CH2:16][CH2:15][CH2:14][C:21]([O:23][CH2:24][CH3:25])=[O:22] |f:1.2.3.4,6.7,10.11|

|

Inputs

Step One

[Compound]

|

Name

|

crude intermediate

|

|

Quantity

|

10.6 g

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

0.108 mol

|

|

Type

|

reactant

|

|

Smiles

|

CC=1NC(NC1)=O

|

|

Name

|

|

|

Quantity

|

51.8 g

|

|

Type

|

solvent

|

|

Smiles

|

S1(=O)(=O)CCCC1

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Step Two

|

Name

|

|

|

Quantity

|

71.8 g

|

|

Type

|

reactant

|

|

Smiles

|

[Al+3].[Cl-].[Cl-].[Cl-]

|

Step Three

|

Name

|

ethyl 5-ethoxycarbonylpentanoyl chloride

|

|

Quantity

|

29 g

|

|

Type

|

reactant

|

|

Smiles

|

C(C)C(CCCC(=O)Cl)C(=O)OCC

|

Step Four

|

Name

|

methanol ethyl acetate

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

CO.C(C)(=O)OCC

|

Step Five

|

Name

|

phosphomolybdic acid

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

catalyst

|

|

Smiles

|

OP(=O)O.O[Mo](=O)(=O)O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

75 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The aqueous hydrolysis mixture was stirred rapidly while 400 ml of ethyl ether

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

with reflux

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

condenser, nitrogen inlet, nitrogen outlet, mechanical stirrer and addition funnel

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

After the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

On heating an additional 1.5 hours

|

|

Duration

|

1.5 h

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the complete consumption of starting material

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

The reaction mixture was then poured onto 500 ml of ice containing 16 g of sodium carbonate

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

dissolved in 50 ml of water

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After 15 minutes the precipitated solid was removed by filtration

|

|

Duration

|

15 min

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with ether

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried overnight under vacuum

|

|

Duration

|

8 (± 8) h

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

CC=1NC(NC1C(CCCCC(=O)OCC)=O)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: MASS | 30 g | |

| YIELD: PERCENTYIELD | 83% | |

| YIELD: CALCULATEDPERCENTYIELD | 109.2% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |